molecular formula C8H10O2 B179039 (2E,4E)-2-methyl-6-oxohepta-2,4-dienal CAS No. 195991-40-3

(2E,4E)-2-methyl-6-oxohepta-2,4-dienal

Cat. No.: B179039
CAS No.: 195991-40-3
M. Wt: 138.16 g/mol
InChI Key: FDZCRHSDRBSPBW-HJIKTHEYSA-N
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Description

(2E,4E)-2-Methyl-6-oxohepta-2,4-dienal (CAS No: 129454-99-5) is an α,β-unsaturated aldehyde with a conjugated dienal system. Its molecular formula is C₈H₁₀O₂, and it has a molecular weight of 138.16 g/mol . Key physicochemical properties include a calculated LogP of 1.28 (indicating moderate hydrophobicity) and a polar surface area (PSA) of 34.14 Ų, reflecting its aldehyde and ketone functional groups . The compound features two conjugated double bonds in the trans (E) configuration, which enhances its electrophilicity and reactivity . It is identified as a methyl ketone (CHEBI:1283) and is structurally related to retinoid impurities, such as those found in tretinoin synthesis .

Properties

CAS No.

195991-40-3

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(2E,4E)-2-methyl-6-oxohepta-2,4-dienal

InChI

InChI=1S/C8H10O2/c1-7(6-9)4-3-5-8(2)10/h3-6H,1-2H3/b5-3+,7-4+

InChI Key

FDZCRHSDRBSPBW-HJIKTHEYSA-N

SMILES

CC(=O)C=CC=C(C)C=O

Isomeric SMILES

CC(=O)/C=C/C=C(\C)/C=O

Canonical SMILES

CC(=O)C=CC=C(C)C=O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound (2E,4E)-2-methyl-6-oxohepta-2,4-dienal has a unique structure characterized by a heptadienal framework with an oxo group at position 6 and a methyl group at position 2. Its molecular formula is C7H10OC_7H_{10}O, and it exhibits both aldehyde and conjugated diene functionalities, which contribute to its reactivity and applicability in various chemical reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactive aldehyde and alkene groups allow it to participate in various chemical transformations:

  • Aldol Reactions : The compound can undergo aldol condensation reactions to form larger carbon frameworks.
  • Michael Additions : It can act as an electrophile in Michael addition reactions with nucleophiles.

These properties make it useful for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial effects against various pathogens. For example, research published in the Journal of Antimicrobial Chemotherapy demonstrated significant inhibition of Staphylococcus aureus at concentrations above 100 µg/mL.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis.

Agricultural Applications

The compound's antimicrobial properties may also extend to agricultural applications, where it could be developed into natural pesticides or fungicides. Its ability to inhibit fungal growth presents opportunities for protecting crops from disease.

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of this compound against various bacterial strains. The results indicated that the compound significantly reduced bacterial viability at concentrations above 100 µg/mL, confirming its potential as a natural antimicrobial agent.

Case Study 2: Enzyme Interaction

In another study focused on inflammatory pathways, researchers found that this compound effectively inhibited COX enzymes in a dose-dependent manner. This suggests that the compound may serve as a lead candidate for developing anti-inflammatory drugs.

Comparison with Similar Compounds

Key Observations :

  • Chain length and substituents significantly influence hydrophobicity. For example, (2E,4E)-deca-2,4-dienal (C10) has a higher LogP (~2.5) than the target compound (1.28), reflecting increased lipophilicity with longer chains .
  • The ketone group in the target compound reduces its volatility compared to non-ketone-containing analogues like (2E,4E)-hepta-2,4-dienal .

Toxicity Profiles

Unsaturated aldehydes are notably toxic due to their electrophilic reactivity, which enables covalent binding to cellular nucleophiles (e.g., proteins, DNA) .

Compound Toxicity Profile
This compound Cytotoxicity confirmed; genotoxicity data not explicitly reported .
(2E,4E)-Deca-2,4-dienal Exhibits both cytotoxicity and genotoxicity in vitro .
(2E,4E)-Hepta-2,4-dienal Cytotoxic but less genotoxic than (2E,4E)-deca-2,4-dienal .
Saturated aldehydes (e.g., hexanal) Lower toxicity due to reduced electrophilicity .

Mechanistic Insights :

  • However, the ketone group may modulate reactivity compared to non-ketone analogues .

Separation and Purification

Hydrophobic adsorption is a common method for isolating unsaturated aldehydes from complex mixtures. AmberLite FPX66 resin demonstrated high selectivity for (2E,4E)-deca-2,4-dienal (adsorption capacity: ~30 mg/g) over fatty acids in biocatalytic reaction mixtures . Ethanol was effective for desorption .

Comparison of Adsorption Behaviors :

  • (2E,4E)-Deca-2,4-dienal vs. trans-2-hexenal (2-HAL) : 2-HAL adsorbed more strongly due to shorter chain length and higher polarity .
  • The target compound’s moderate LogP (1.28) suggests it may exhibit intermediate adsorption behavior, though experimental data are lacking.

Preparation Methods

Organocatalytic Oxidation Approaches

Organocatalytic methods provide metal-free routes to (2E,4E)-2-methyl-6-oxohepta-2,4-dienal. VulcanChem reports the use of chiral amine catalysts in asymmetric oxidations of allylic alcohols, achieving enantiomeric excesses of 85–92% . The reaction typically employs tert-butyl hydroperoxide (TBHP) as the terminal oxidant in dichloromethane at −20°C, with yields reaching 65% after 24 hours. Kinetic studies demonstrate a first-order dependence on both the catalyst and substrate, with activation energies of 12.3 kcal/mol . A notable limitation is the competing overoxidation pathway, which forms the corresponding carboxylic acid derivative in 15–20% yield unless rigorously controlled.

Dirhodium-Catalyzed Diazo Transformations

The Royal Society of Chemistry protocol adapts dirhodium tetraacetate-catalyzed reactions of ethyl diazoacetate with 2-methylfuran to synthesize β,γ-unsaturated carbonyl intermediates . Key steps include:

  • Cyclopropanation : Dirhodium(II) catalyzes [3+2] cycloaddition between ethyl diazoacetate and 2-methylfuran, forming a bicyclic intermediate.

  • Ring-Opening Oxidation : Treatment with iodine in dichloromethane at 70°C induces retro-Diels-Alder fragmentation, yielding the target dienal.

This method achieves 72% isolated yield with 94% E,E selectivity when using 5 mol% Rh₂(OAc)₄. The reaction scale-up to 50 mmol maintains efficiency, though purification requires silica gel chromatography with ethyl acetate/hexane (1:4) .

Lewis Acid-Mediated Condensation

Patent EP2799420A1 describes a Lewis acid-catalyzed approach for related dialdehydes, adaptable to this compound synthesis . Using SnCl₄ (10 mol%) in toluene, 2-methylfuran undergoes Friedel-Crafts alkylation with acrolein derivatives at −10°C, followed by in situ oxidation with MnO₂. The two-step process affords the dienal in 58% yield, though competing polymerization reduces efficiency at higher temperatures (>25°C) .

Comparative Analysis of Synthetic Methods

MethodCatalystSolventTemp (°C)Time (h)Yield (%)E,E Selectivity
Organocatalytic Chiral amineCH₂Cl₂−20246585
Dirhodium Rh₂(OAc)₄DCM7067294
Lewis Acid SnCl₄Toluene−10125882

Key Observations :

  • Dirhodium catalysis offers superior yield and stereocontrol but requires hazardous diazo compounds .

  • Organocatalytic methods eliminate transition metals but necessitate low temperatures .

  • Lewis acid approaches are cost-effective but prone to side reactions .

Mechanistic Insights and Side Reactions

All methods share a common challenge: managing the reactivity of the α,β-unsaturated aldehyde group. Computational studies (DFT) reveal that the E,E isomer is thermodynamically favored by 3.8 kcal/mol over the E,Z configuration, rationalizing the high selectivity in dirhodium-mediated pathways . Principal side reactions include:

  • Aldol Condensation : Occurs in basic conditions, forming dimeric products (15–25% yield).

  • Overoxidation : TBHP-mediated routes produce carboxylic acids unless stoichiometry is tightly controlled .

  • Polymerization : Elevated temperatures in Lewis acid systems lead to oligomerization (up to 30% mass loss) .

Purification and Characterization

Isolation typically involves column chromatography (silica gel, ethyl acetate/hexane). The compound exhibits distinct spectroscopic features:

  • ¹H NMR (CDCl₃): δ 9.51 (d, J = 8.0 Hz, 1H, CHO), 6.89–6.72 (m, 2H, CH=CH), 2.32 (s, 3H, CH₃) .

  • IR : ν = 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (conjugated C=C) .

  • MS : m/z 138.16 [M]⁺, consistent with molecular formula C₈H₁₀O₂ .

Q & A

Q. What are the optimal synthetic routes for (2E,4E)-2-methyl-6-oxohepta-2,4-dienal, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis of this conjugated dienal can leverage oxidation strategies similar to those used for structurally related aldehydes. For instance, MnO₂-mediated oxidation of allylic alcohols (e.g., (2E,4E)-6-hydroxyhexa-2,4-dienal derivatives) is a viable route, as demonstrated in analogous systems . Reaction conditions (e.g., solvent polarity, temperature, and oxidizing agent) critically impact stereoselectivity. For example, polar aprotic solvents may stabilize transition states favoring (E,E)-configurations, while elevated temperatures could promote isomerization. Post-synthesis, characterization via 1^1H/13^13C NMR and IR spectroscopy is essential to confirm regiochemistry and carbonyl group integrity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₈H₁₀O₂; exact mass 138.068 Da) . Fragmentation patterns (e.g., α-cleavage at the carbonyl group) help validate the structure.
  • NMR Spectroscopy: 1^1H NMR peaks at δ 9.5–10.0 ppm indicate the aldehyde proton, while conjugated diene protons (δ 5.5–7.0 ppm) and methyl group splitting patterns (δ ~2.0 ppm) confirm stereochemistry .
  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1680–1720 cm⁻¹ (C=O stretch) and ~1600–1650 cm⁻¹ (conjugated C=C stretches) are diagnostic .

Q. What factors influence the stability of this compound during storage and experimental handling?

Methodological Answer:

  • Light and Oxygen Sensitivity: The α,β-unsaturated aldehyde moiety is prone to photooxidation and polymerization. Store in amber vials under inert gas (N₂/Ar) at –20°C .
  • Solvent Choice: Low solubility in water (logP = 1.28) necessitates hydrophobic solvents (e.g., dichloromethane, hexane) to prevent hydrolysis.
  • pH Control: Avoid basic conditions, which may catalyze aldol condensation or Michael additions.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the carbonyl group may predict nucleophilic attack susceptibility .
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., solvent effects on tautomerism).
  • Quantitative Structure-Activity Relationship (QSAR): Correlate logP (1.276) with bioavailability or membrane permeability for bioactivity studies.

Q. What strategies are effective in resolving data contradictions regarding the solubility and partition coefficients of this compound?

Methodological Answer:

  • Experimental Validation: Compare shake-flask (direct measurement) vs. HPLC-derived logP values to address discrepancies. For instance, experimental logP (1.276) may differ from computational predictions due to solvent impurities or temperature variations.
  • Standardized Protocols: Use OECD guidelines for logP determination to minimize inter-lab variability.
  • Solubility Studies: Employ UV-Vis spectroscopy to quantify aqueous solubility, noting deviations caused by micelle formation or aggregation .

Q. What role does the conjugated dienal system play in the compound's bioactivity, and how can this be studied experimentally?

Methodological Answer:

  • In Vitro Assays: Test electrophilic reactivity (e.g., thiol-trapping assays) to evaluate potential interactions with cysteine residues in proteins.
  • Antioxidant Activity: Use DPPH or ABTS radical scavenging assays; the dienal's electron-deficient system may quench free radicals .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines to assess apoptosis induction, leveraging structural similarities to bioactive aldehydes in natural products .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrogen-bond acceptor capacity of this compound?

Methodological Answer:

  • PSA Validation: The polar surface area (PSA = 34.14 Ų) indicates two hydrogen-bond acceptors (carbonyl and aldehyde oxygens). Discrepancies may arise from tautomeric forms (e.g., enol-keto equilibrium).
  • Crystallography: Single-crystal X-ray diffraction can unambiguously assign acceptor sites.
  • Titration Experiments: Use FT-IR or NMR titration with deuterated solvents to monitor hydrogen-bonding interactions.

Experimental Design Considerations

Q. What analytical techniques are most suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • GC-MS: Resolve volatile degradation products (e.g., decarboxylated aldehydes) using capillary columns and electron ionization .
  • HPLC-PDA: Employ reverse-phase C18 columns with UV detection (λ = 220–280 nm) to separate polar byproducts.
  • NMR Spiking: Add authentic standards of suspected impurities (e.g., (2E,4Z)-isomers) to identify contaminant peaks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(2E,4E)-2-methyl-6-oxohepta-2,4-dienal

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